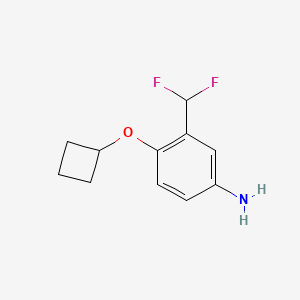![molecular formula C16H18ClNO2 B12076509 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride CAS No. 856255-80-6](/img/structure/B12076509.png)
4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(5-etilpiridin-2-il)etoxi]benzaldehído; clorhidrato es un compuesto químico con la fórmula molecular C16H17NO2. Es conocido por sus aplicaciones en diversos campos, incluyendo la química medicinal y la síntesis orgánica. El compuesto se caracteriza por su estructura única, que incluye un grupo benzaldehído unido a un anillo de piridina a través de un puente etoxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[2-(5-etilpiridin-2-il)etoxi]benzaldehído típicamente implica la reacción de 5-etil-2-piridinmetanol con 4-hidroxibenzaldehído bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base, como el carbonato de potasio, y un solvente como la dimetilformamida. La mezcla se calienta para facilitar la formación del producto deseado .
Métodos de producción industrial
En entornos industriales, la producción de 4-[2-(5-etilpiridin-2-il)etoxi]benzaldehído puede implicar métodos más escalables, como la síntesis de flujo continuo. Este enfoque permite un mejor control sobre las condiciones de reacción y los rendimientos, lo que lo hace adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones
4-[2-(5-etilpiridin-2-il)etoxi]benzaldehído experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo aldehído se puede oxidar para formar el ácido carboxílico correspondiente.
Reducción: El grupo aldehído se puede reducir para formar el alcohol correspondiente.
Sustitución: El grupo etoxi se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.
Principales productos formados
Oxidación: Ácido 4-[2-(5-etilpiridin-2-il)etoxi]benzoico.
Reducción: Alcohol 4-[2-(5-etilpiridin-2-il)etoxi]bencílico.
Sustitución: Los productos varían en función del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-[2-(5-etilpiridin-2-il)etoxi]benzaldehído tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado como precursor para el desarrollo de compuestos farmacéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4-[2-(5-etilpiridin-2-il)etoxi]benzaldehído implica su interacción con dianas moleculares específicas. El compuesto puede actuar como un inhibidor o modulador de ciertas enzimas o receptores, dependiendo de sus modificaciones estructurales. Las vías implicadas pueden incluir la transducción de señales, los procesos metabólicos o la regulación de la expresión génica .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 4-[2-(5-etilpiridin-2-il)etoxi]benzoico
- Alcohol 4-[2-(5-etilpiridin-2-il)etoxi]bencílico
- 4-[2-(5-etilpiridin-2-il)etoxi]bencilamina
Singularidad
4-[2-(5-etilpiridin-2-il)etoxi]benzaldehído es único debido a sus características estructurales específicas, que confieren reactividad química y actividad biológica distintas. Su capacidad de someterse a diversas transformaciones químicas lo convierte en un intermedio versátil en la síntesis orgánica .
Propiedades
Número CAS |
856255-80-6 |
|---|---|
Fórmula molecular |
C16H18ClNO2 |
Peso molecular |
291.77 g/mol |
Nombre IUPAC |
4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-2-13-3-6-15(17-11-13)9-10-19-16-7-4-14(12-18)5-8-16;/h3-8,11-12H,2,9-10H2,1H3;1H |
Clave InChI |
SLLVBWFLNCBMHT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol](/img/structure/B12076497.png)
![2-Methyl-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B12076502.png)

